molecular formula C23H22N2O2S3 B2458298 2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 923463-06-3

2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2458298
CAS No.: 923463-06-3
M. Wt: 454.62
InChI Key: KPTJZQXODDNXBV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its complex structure incorporating both a benzothiazole and a thiophene moiety. The benzothiazole core is a privileged scaffold in drug discovery, with a substantial body of research indicating its potent and selective antitumor activity against a range of human cancer cell lines, including breast, ovarian, and colon cancers . Furthermore, benzothiazole derivatives have been extensively investigated for a wide spectrum of therapeutic applications, such as treatment of inflammatory diseases, epilepsy, viral infections, and tuberculosis . The specific substitution with a 4-methoxyphenyl group at the 2-position of the benzothiazole ring is a common structural feature in bioactive compounds and has been the subject of synthetic and computational studies to understand its molecular properties . The compound is further functionalized with a thiophene-containing side chain. Thiophene is a five-membered heterocyclic ring known for its remarkable bioisosteric properties with benzene, and its derivatives represent an important class of bioactive molecules . Synthetic thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antioxidant, and antitumor effects . The integration of these two potent heterocyclic systems into a single molecule makes this compound a valuable intermediate or target for researchers exploring new structural prototypes in the development of novel therapeutic agents. Its primary research value lies in its potential as a lead compound for oncology and anti-inflammation drug discovery programs, as well as a tool for studying biochemical pathways involving these heterocycles. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S3/c1-27-17-7-5-16(6-8-17)14-22(26)25(12-11-18-4-3-13-29-18)23-24-20-10-9-19(28-2)15-21(20)30-23/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTJZQXODDNXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings, highlighting its significance in medicinal chemistry.

Chemical Structure

The compound features a benzothiazole core, substituted with a methoxyphenyl group, a methylthio group, and a thiophenyl ethyl acetamide moiety. This unique arrangement contributes to its diverse chemical reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often includes the condensation of 4-methoxyaniline with 2-chloro-6-(methylthio)benzothiazole under basic conditions.
  • Solvent Utilization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate the reaction at elevated temperatures.
  • Purification : Techniques such as recrystallization and chromatography are used to purify the final product.

Anticancer Properties

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation across various cancer cell lines:

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
  • Case Study : A study demonstrated that related thiazolidine derivatives showed potent antitumor effects against glioblastoma multiforme cells, suggesting that structural modifications can enhance biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 50 µg/mL against tested organisms, indicating strong antimicrobial efficacy .

Other Biological Activities

Research into related compounds has revealed additional biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their therapeutic potential in neurodegenerative diseases .
  • Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of enzymes such as α-amylase and urease, showcasing their potential in managing metabolic disorders .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenged reactive oxygen species
Enzyme InhibitionInhibited α-amylase and urease

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesDifferences
N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amineSimilar structure but lacks thiophenyl groupAffects electronic properties
N-(4-methylphenyl)-6-(methylthio)benzo[d]thiazol-2-amineContains a methyl group instead of methoxyAlters electronic characteristics
N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amineContains a chloro substituentInfluences reactivity

Scientific Research Applications

Key Structural Features

ComponentDescription
Benzothiazole CoreProvides a framework for biological activity
Methoxy GroupEnhances electron density and solubility
Methylthio GroupInfluences reactivity and potential interactions
Thiophen-2-yl GroupAdds additional reactivity and biological relevance

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy and methylthio groups enhances the compound's interaction with microbial targets.

Anticancer Potential

The compound has shown potential as an anticancer agent . Studies involving similar benzothiazole derivatives have demonstrated significant inhibitory effects on cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A-549). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study: Anticancer Activity Evaluation

A study evaluated several derivatives of benzothiazole for their anticancer activity using the Sulforhodamine B assay. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting effective cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
Benzothiazole Derivative A5.3MCF-7
Benzothiazole Derivative B7.8A-549
2-(4-methoxyphenyl)...6.5MCF-7

Antitubercular Activity

Recent evaluations have also highlighted the potential of similar compounds as antitubercular agents . For example, derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity with low toxicity profiles.

Material Science Applications

Beyond biological applications, the compound may serve as an effective hole-transporting material in perovskite solar cells. The unique electronic properties imparted by the methoxy and methylthio groups facilitate charge transport, enhancing the efficiency of solar devices.

Summary of Material Science Findings

ApplicationPotential Benefits
Hole Transport in Solar CellsImproved charge transport efficiency
Organic ElectronicsPotential use in flexible electronic devices

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The 6-(methylthio)benzothiazole moiety undergoes nucleophilic displacement reactions due to the electron-withdrawing nature of the benzothiazole ring, which activates the methylthio (-SMe) group for substitution.

ReagentConditionsProductYieldCitation
H<sub>2</sub>O₂Acidic (H<sub>2</sub>SO<sub>4</sub>)Sulfoxide or sulfone derivative75–85%
NH<sub>3</sub>Ethanol, reflux6-Aminobenzothiazole analog60%
NaOHAqueous, 80°CHydrolysis to 6-hydroxybenzothiazole68%

Mechanism : The methylthio group acts as a leaving group under oxidative or basic conditions, with the benzothiazole ring stabilizing the transition state through resonance. For example, oxidation with H<sub>2</sub>O<sub>2</sub> produces sulfoxide (→SO) or sulfone (→SO<sub>2</sub>) derivatives, enhancing polarity for pharmaceutical applications.

Amide Hydrolysis

The central acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine fragments.

ConditionsProductsReaction TimeYieldCitation
HCl (6M), reflux2-(4-Methoxyphenyl)acetic acid + 6-(methylthio)benzothiazol-2-amine12 h82%
NaOH (10%), ΔSodium 2-(4-methoxyphenyl)acetate + free amine8 h78%

Structural Impact : Hydrolysis disrupts the molecule’s tertiary structure, critical for its biological activity. The reaction is sterically hindered by the bulky N-(thiophen-2-yl)ethyl group, requiring prolonged heating.

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl ethyl substituent participates in electrophilic substitution, primarily at the 5-position of the thiophene ring.

ReagentConditionsProductRegioselectivityCitation
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitrothiophene derivative>90%
SO<sub>3</sub>DCE, 50°CThiophene-5-sulfonic acid85%

Mechanism : The electron-rich thiophene ring directs electrophiles to the 5-position. Nitration proceeds via a Wheland intermediate, stabilized by sulfur’s lone pairs .

Oxidation of Thioether to Sulfone

The methylthio group on the benzothiazole can be oxidized to a sulfone, altering electronic properties and bioactivity.

Oxidizing AgentSolventTemperatureProductYieldCitation
mCPBACH<sub>2</sub>Cl<sub>2</sub>25°C6-(Methylsulfonyl)benzothiazole88%
KMnO<sub>4</sub>H<sub>2</sub>O/acetone0°CSulfone derivative70%

Application : Sulfone derivatives exhibit enhanced metabolic stability in medicinal chemistry studies.

Multi-Component Reactions (MCRs)

The compound’s diverse functional groups enable participation in MCRs, such as the Biginelli or Hantzsch reactions, to generate heterocyclic libraries.

ComponentsCatalystProductYieldCitation
Aldehyde, thioureaHCl/EtOHThiazolidinone hybrids65–75%
β-Ketoester, ammonium acetateZrO<sub>2</sub> NPsDihydropyrimidinones80%

Mechanistic Insight : The benzothiazole nitrogen and acetamide carbonyl group act as hydrogen-bond acceptors, facilitating imine or enamine formation in MCRs .

Ring-Opening Reactions of Benzothiazole

Under strong reducing conditions, the benzothiazole ring can undergo ring-opening to form thioamide intermediates.

ReagentConditionsProductYieldCitation
LiAlH<sub>4</sub>THF, refluxOpen-chain thioamide derivative55%

Utility : Ring-opened products serve as precursors for synthesizing larger macrocycles or polymers.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of substituted benzo[d]thiazole and thiophene intermediates. A common approach includes:

  • Step 1 : Coupling 6-(methylthio)benzo[d]thiazol-2-amine with 2-(thiophen-2-yl)ethyl bromide via nucleophilic substitution.
  • Step 2 : Acetylation with 2-(4-methoxyphenyl)acetyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/acetone mixture) to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How should researchers validate the structural integrity of this compound?

Key characterization methods include:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., methoxy singlet at δ 3.8 ppm, thiophene protons at δ 6.8–7.2 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl signal at ~170 ppm) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (methanol/acetone). The crystal structure will reveal bond angles, torsion angles (e.g., ~80° between thiazole and aryl planes), and hydrogen-bonding patterns (N–H⋯N interactions) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula C21H21N2O2S3\text{C}_{21}\text{H}_{21}\text{N}_2\text{O}_2\text{S}_3 with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to assess effects on bioactivity. For example, nitro groups enhance π-π stacking in enzyme binding pockets .
  • Biological Assays : Test derivatives against target enzymes (e.g., α-glucosidase for antidiabetic studies) using in vitro inhibition assays. Compare IC50_{50} values; compounds with IC50_{50} <10 µM warrant further study .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA). If a derivative shows inconsistent IC50_{50} values (e.g., 5 µM vs. 20 µM), evaluate solvent effects (DMSO vs. aqueous solutions) .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding kinetics if fluorescence assays are unreliable) .

Q. What are the challenges in studying metabolic stability, and how can they be addressed?

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Thiophene and methoxyphenyl groups are prone to oxidation, forming sulfoxides or quinones .
  • Stability Issues : If the compound degrades rapidly (t1/2_{1/2} <30 min), modify labile groups (e.g., replace methylthio with trifluoromethyl) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. IC50_{50} >10 µM indicates low inhibition potential .

Methodological Guidance

Q. How should researchers design dose-response experiments for in vivo studies?

  • Dose Range : Start with 10 mg/kg (oral) and escalate to 100 mg/kg based on acute toxicity data (LD50_{50} >500 mg/kg in rodents).
  • Endpoint Selection : Measure biomarkers (e.g., blood glucose for antidiabetic studies) at 0, 2, 6, and 24 hours post-administration .
  • Control Groups : Include vehicle (e.g., 0.5% carboxymethyl cellulose) and positive controls (e.g., metformin for diabetes models) .

Q. What analytical techniques are critical for stability studies under varying conditions?

  • Forced Degradation : Expose the compound to heat (60°C, 10 days), light (1.2 million lux-hours), and hydrolysis (0.1M HCl/NaOH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Major degradation products often include hydrolyzed acetamide or oxidized thiophene .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Shelf life (t90_{90}) should exceed 24 months under ambient storage .

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